Cas no 152193-58-3 (Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester)

Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester is a fluorinated organophosphorus compound characterized by its trifluoropropynyl and diethyl phosphonate functional groups. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for introducing fluorinated moieties into target molecules. The presence of both the phosphonate ester and alkyne groups allows for versatile transformations, including cross-coupling and nucleophilic substitution reactions. Its stability under standard conditions facilitates handling and storage. The compound’s fluorine content may also enhance the lipophilicity and metabolic stability of derived products, making it relevant for pharmaceutical and agrochemical applications. Suitable for controlled functionalization in specialty chemical synthesis.
Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester structure
152193-58-3 structure
Product Name:Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester
CAS No:152193-58-3
MF:C7H10F3O3P
MW:230.121473789215
CID:1329503
PubChem ID:11009757
Update Time:2025-05-23

Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester
    • EN300-37148984
    • 152193-58-3
    • diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
    • Inchi: 1S/C7H10F3O3P/c1-3-12-14(11,13-4-2)6-5-7(8,9)10/h3-4H2,1-2H3
    • InChI Key: KSPDHXSREUTSBM-UHFFFAOYSA-N
    • SMILES: P(C#CC(F)(F)F)(=O)(OCC)OCC

Computed Properties

  • Exact Mass: 230.032
  • Monoisotopic Mass: 230.03196566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester Pricemore >>

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Additional information on Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester

Phosphonic Acid, (3,3,3-Trifluoro-1-Propynyl)-, Diethyl Ester

The compound with CAS No. 152193-58-3, commonly referred to as Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester, is a highly specialized chemical entity with significant applications in various fields. This compound belongs to the class of organophosphorus compounds and is characterized by its unique structure and functional groups. The presence of a trifluoropropynyl group and diethyl ester moieties makes it a versatile molecule with potential uses in materials science, pharmaceuticals, and agrochemicals.

Phosphonic acid derivatives have been extensively studied due to their ability to form stable bonds with metal ions and their resistance to hydrolysis. The trifluoropropynyl group introduces additional electronic effects and steric hindrance, which can influence the reactivity and stability of the molecule. Recent studies have highlighted the importance of such functional groups in enhancing the bioavailability and selectivity of pharmacological agents.

The synthesis of Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester involves a multi-step process that typically begins with the preparation of the trifluoropropargyl alcohol. This intermediate is then subjected to phosphorylation reactions under controlled conditions to introduce the phosphonic acid group. The final step involves esterification with ethanol to yield the diethyl ester form. Researchers have explored various catalytic systems and reaction conditions to optimize the yield and purity of this compound.

One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The combination of phosphonic acid functionality and trifluoropropynyl group enables the formation of robust cross-linked networks when exposed to specific stimuli. For instance, recent studies have demonstrated its use in creating stimuli-responsive hydrogels that exhibit reversible swelling behavior under temperature or pH changes. These hydrogels have potential applications in drug delivery systems and biosensors.

In the pharmaceutical industry, Phosphonic acid derivatives are gaining attention due to their ability to act as prodrugs or bioisosteres. The trifluoropropynyl group can modulate the pharmacokinetic properties of a molecule by altering its lipophilicity and metabolic stability. Preclinical studies have shown that this compound can serve as a precursor for developing drugs targeting specific enzymes or receptors involved in metabolic disorders.

The environmental impact of Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester has also been a topic of interest among researchers. Due to its resistance to hydrolysis under ambient conditions, it has been considered for use in persistent lubricants and corrosion inhibitors. However, its long-term environmental fate remains an area requiring further investigation to ensure sustainable practices.

In conclusion, Phosphonic acid, (3,3,3-trifluoro-1-propynyl)-, diethyl ester (CAS No. 152193-58-3) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in materials science and pharmaceutical development. As ongoing studies continue to uncover new insights into its properties and potential uses

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